molecular formula C19H22FN3O B7642442 [4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone

[4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone

Cat. No. B7642442
M. Wt: 327.4 g/mol
InChI Key: CJXWMYMCJSAXCO-UHFFFAOYSA-N
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Description

[4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone, also known as FMPD, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. FMPD belongs to the class of diazepines, which have been extensively studied for their anxiolytic, sedative, and anticonvulsant properties.

Mechanism of Action

The mechanism of action of [4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone involves its interaction with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the brain. This compound binds to the benzodiazepine site of GABA receptors, enhancing the activity of GABA and increasing the inhibition of neuronal activity. This results in anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It increases the activity of GABA receptors, leading to increased inhibition of neuronal activity. It also modulates the activity of other neurotransmitter systems, such as dopamine and serotonin, which are involved in mood regulation. This compound has been shown to have minimal side effects and a favorable pharmacokinetic profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone for lab experiments is its selectivity for GABA receptors, which allows for the study of the specific effects of GABA receptor modulation. This compound has also been shown to have minimal side effects and a favorable pharmacokinetic profile, making it a reliable tool compound. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several future directions for the study of [4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone. One direction is the further optimization of its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Another direction is the study of its potential therapeutic applications in humans, particularly for the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, the development of new analogs of this compound with improved selectivity and efficacy could lead to the discovery of new drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of [4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone involves a multistep process that starts with the reaction between 5-fluoro-2-methylbenzylamine and 4-chloropyridine-2-carboxylic acid. The resulting intermediate is then subjected to a series of reactions involving reduction, protection, and deprotection steps to yield the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

[4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to possess anxiolytic, sedative, and anticonvulsant properties in animal models, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. This compound has also been studied for its potential use as a tool compound in neuroscience research, as it can modulate the activity of GABA receptors, which are important targets for many drugs used in the treatment of neurological disorders.

properties

IUPAC Name

[4-[(5-fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-15-3-4-18(20)13-17(15)14-22-9-2-10-23(12-11-22)19(24)16-5-7-21-8-6-16/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXWMYMCJSAXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CN2CCCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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